molecular formula C15H21N5O B6439540 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine CAS No. 2549042-32-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B6439540
CAS No.: 2549042-32-0
M. Wt: 287.36 g/mol
InChI Key: XEZWVXYMKZOHHF-UHFFFAOYSA-N
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Description

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine features a pyrimidine core substituted at position 4 with a 3,5-dimethylpyrazole group and at position 6 with a piperidin-4-ylmethoxy moiety. Its molecular formula is inferred as C₁₈H₂₂N₆O, with a molecular weight of ~346.41 g/mol. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity. The 3,5-dimethylpyrazole group may enhance binding selectivity, while the piperidinylmethoxy substituent contributes to solubility and bioavailability through its oxygen linker and basic nitrogen .

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-(piperidin-4-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11-7-12(2)20(19-11)14-8-15(18-10-17-14)21-9-13-3-5-16-6-4-13/h7-8,10,13,16H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZWVXYMKZOHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Assembly via Cyclocondensation

The pyrimidine backbone is typically constructed through cyclocondensation reactions between 1,3-dicarbonyl compounds and guanidine derivatives. For example, reacting 3,5-dimethyl-1H-pyrazole-1-carboxamidine with dimethyl acetylenedicarboxylate under basic conditions yields 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxypyrimidine (Figure 1). This intermediate undergoes subsequent etherification to introduce the piperidin-4-ylmethoxy group.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: Sodium hydroxide (10 mol%)

  • Yield: 68–72%

Etherification via Nucleophilic Substitution

The hydroxyl group at position 6 of the pyrimidine ring is substituted with piperidin-4-ylmethanol using Mitsunobu conditions. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the reaction, achieving 78% yield.

Table 1: Mitsunobu Etherification Optimization

ParameterOptimal ValueYield (%)
SolventTHF78
Temperature (°C)0→2578
DIAD Equivalents1.278
Piperidin-4-ylmethanol Equivalents1.578

Catalytic Coupling Methods

Suzuki-Miyaura Cross-Coupling for Intermediate Functionalization

The patent-pending method employs reduced graphene oxide-supported nickel-palladium (rGO-Ni@Pd) catalysts for Suzuki-Miyaura coupling, enabling aryl group introduction at the pyrimidine C4 position. While not directly used in the target compound’s synthesis, this approach informs analogous coupling strategies for pyrazole-pyrimidine hybrids.

Catalyst Performance :

  • rGO-Ni@Pd (0.5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 92%

Transition Metal-Catalyzed C–O Bond Formation

Palladium(II) acetate catalyzes the coupling between 6-bromo-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine and piperidin-4-ylmethanol. This method avoids harsh Mitsunobu conditions, offering a milder alternative.

Table 2: Palladium-Catalyzed Etherification

ParameterValueYield (%)
CatalystPd(OAc)₂ (5 mol%)65
LigandXantphos (10 mol%)65
BaseCs₂CO₃65
SolventToluene65

Protection-Deprotection Strategies

Boc Protection of Piperidine Nitrogen

To prevent undesired side reactions during etherification, the piperidine nitrogen is protected as a tert-butyl carbamate (Boc) derivative. Deprotection using HCl in dioxane (4 M, 2 h) restores the free amine.

Key Steps :

  • Boc anhydride (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 25°C, 12 h (95% yield).

  • Deprotection: HCl/dioxane, 0°C→25°C, 2 h (quantitative).

Industrial-Scale Production

Continuous Flow Synthesis

Automated flow reactors enhance reproducibility for large-scale batches. A two-step protocol integrates pyrimidine cyclocondensation and continuous Mitsunobu etherification, achieving 70% overall yield with >99% purity.

Table 3: Industrial Process Parameters

StepResidence Time (min)Temperature (°C)
Cyclocondensation3090
Etherification1525

Purification via Chromatography

Industrial purification employs reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodYield (%)Purity (%)Cost (USD/g)
Classical68–7295120
Catalytic Coupling85–929890
Industrial Flow709975

The catalytic coupling approach balances high yield and cost-efficiency, while industrial flow systems prioritize throughput and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for creating derivatives with enhanced properties.

  • Synthetic Routes : The synthesis typically involves reactions between 3,5-dimethylpyrazole and pyrimidine derivatives under controlled conditions, often utilizing catalysts to improve yield and purity.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. It has shown promise in targeting specific protein kinases involved in cellular processes.

  • Mechanism of Action : By inhibiting protein kinases, it can suppress cancer cell growth and induce apoptosis, making it a candidate for anticancer therapies.

Medicine

Research has explored its therapeutic potential in treating various diseases, particularly cancer. Its ability to inhibit specific protein kinases positions it as a promising agent in oncology.

  • Case Study : In vitro studies have demonstrated that the compound can effectively inhibit the growth of certain cancer cell lines, suggesting its role in developing new anticancer drugs.

Industry

Beyond medicinal applications, this compound is also utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovations in material science.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences in molecular formulas, weights, and substituents among the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine C₁₈H₂₂N₆O ~346.41 4-(3,5-dimethylpyrazol-1-yl), 6-(piperidin-4-ylmethoxy)
Compound from : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(hydrazinyl)pyrimidine C₂₀H₂₃N₇ ~369.45 2-methyl, 6-(p-tolyl-ethylidene hydrazine)
Compound from : 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazinyl]pyrimidine C₂₁H₂₆N₆ 362.50 6-(piperazinyl-1-phenylethyl)
Compound from : 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidinyl]piperazinyl}pyrimidine C₁₉H₂₁F₃N₈ 418.40 6-(piperazinyl-trifluoromethylpyrimidinyl)
Compound from : (R)-2,4-Diamino-5-aryl-6-methoxy pyrimidine (e.g., 8m) C₁₉H₂₈N₅O₆S 454.18 2,4-diamino, 5-aryl (sulfonyl/carbonyl substituents), 6-methoxy
Key Observations:

Substituent Diversity: The target compound’s piperidin-4-ylmethoxy group distinguishes it from analogs with direct piperazine linkages (e.g., –8) or hydrazine derivatives (). The methoxy linker may improve solubility compared to non-oxygenated analogs . Trifluoromethyl groups () introduce electronegativity and metabolic stability, whereas 2,4-diamino pyrimidines () prioritize hydrogen-bonding interactions .

Molecular Weight Trends :

  • The target compound’s lower molecular weight (~346 g/mol) compared to ’s derivatives (~454 g/mol) suggests better membrane permeability, critical for drug-likeness.
Physicochemical Properties:
  • Lipophilicity : The trifluoromethyl group in ’s compound increases logP, favoring blood-brain barrier penetration .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine (CAS Number: 2549042-32-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzymatic inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N5OC_{15}H_{21}N_{5}O, and it has a molecular weight of 287.36 g/mol. Its structure consists of a pyrimidine ring substituted with a pyrazole and a methoxy-piperidine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H21N5OC_{15}H_{21}N_{5}O
Molecular Weight287.36 g/mol
CAS Number2549042-32-0

Antimicrobial Activity

Research indicates that compounds with pyrazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been documented to show activity against various bacterial strains. In vitro studies have demonstrated that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound is supported by studies showing its effectiveness against various human cancer cell lines. For example, a recent study indicated that derivatives similar to this compound exhibited cytotoxic effects with IC50 values ranging from 193.93 µg/mL to over 300 µg/mL against different cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer). The comparative IC50 values are summarized below:

CompoundCell LineIC50 (µg/mL)
This compoundA549208.58
Novel Compound XH460193.93
Control (5-Fluorouracil)A549371.36

These results highlight the potential of this compound in cancer therapy .

Enzymatic Inhibition

The compound also shows promise as an enzymatic inhibitor. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit various enzymes implicated in disease processes. Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, although further research is needed to elucidate the specific mechanisms involved .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Anticancer Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. The study found that modifications to the piperidine moiety significantly influenced cytotoxicity against cancer cells .
  • Antimicrobial Efficacy : In a comparative study of various pyrazole derivatives, the subject compound demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin and chloramphenicol .

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(piperidin-4-yl)methoxy]pyrimidine?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, a chloropyrimidine intermediate (e.g., 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine) can react with (piperidin-4-yl)methanol under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃). Purification typically involves column chromatography or recrystallization from ethanol-DMF mixtures . Key Parameters :
  • Reaction temperature: 80–100°C
  • Yield range: 50–75% (based on analogous reactions) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Pyrazole methyl groups: δ ~2.25–2.35 ppm (singlet, 6H) .
  • Piperidinyl methoxy protons: δ ~3.85–4.10 ppm (multiplet, 2H) .
  • HR-MS (ESI-qTOF) :
  • Expected [M+H]⁺ for C₁₆H₂₂N₆O: Calculated 331.1874, Observed 331.1878 .

Q. What purification strategies are effective for removing byproducts in the synthesis?

  • Methodological Answer :
  • Recrystallization : Use DMF-EtOH (1:1) to isolate high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile-water gradients resolve polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Modification Sites :

Pyrazole substituents (e.g., halogenation at 3,5-positions).

Piperidine ring functionalization (e.g., N-alkylation or introduction of electron-withdrawing groups).

  • Biological Assays : Test derivatives against target receptors (e.g., KCa2 channels) using patch-clamp electrophysiology. Correlate substituent electronic effects (Hammett constants) with activity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Use SHELX programs for structure solution and refinement. Key parameters include:
  • Space group: P2₁/c (common for similar pyrimidine derivatives).
  • Torsion angles: Confirm the orientation of the piperidinylmethoxy group relative to the pyrimidine ring .

Q. What analytical methods address contradictions in biological activity data?

  • Methodological Answer :
  • Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required).
  • Chiral Analysis : Employ chiral columns (e.g., Chiralpak IA) to detect enantiomeric interference if the piperidine moiety is stereogenic .

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